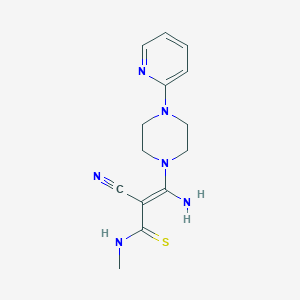

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of the quinoline class of compounds. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound is not directly mentioned in the provided papers, but the papers discuss related quinoline derivatives and their syntheses, which can provide insights into the potential properties and applications of the compound of interest.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multistep reactions starting from simple precursors. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, beginning with commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate . Another paper reports the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate via a Friedländer reaction . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate chlorobenzylamino and fluoro substituents at the relevant positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The specific substituents on the quinoline core can significantly influence the compound's properties and reactivity. For example, the presence of a fluorine atom, as in the compound of interest, can affect the electron distribution and thus the chemical behavior of the molecule. The crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The papers provided do not detail specific reactions for the compound of interest, but they do describe reactions of similar compounds. For instance, the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves the selective formation of an azide at the C-7 position, followed by reduction to form the corresponding amine . Such reactions could be relevant for further functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. The papers do not provide specific data on the physical and chemical properties of the compound of interest, but they do report on related compounds. For example, the thermal stability of a quinoline derivative was assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . Such studies are essential for determining the suitability of these compounds for various applications, including pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Chemical Characterization and Spectroscopy

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been studied for their spectral characteristics. For example, Podányi et al. (1996) conducted an NMR study on halogenated 1,4-Dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, providing valuable data on chemical shifts and coupling constants, which are essential for understanding the molecular structure and properties of these compounds (Podányi et al., 1996).

Antibacterial Agents

Several studies have explored the antibacterial potential of quinoline derivatives. For instance, Krishnakumar et al. (2012) reported on the synthesis of ethyl-2-chloroquinoline-3-carboxylates and their moderate antibacterial activity against specific bacterial strains (Krishnakumar et al., 2012). Similarly, Desai et al. (2007) synthesized new quinazolines, including derivatives of Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, showing significant antimicrobial properties (Desai et al., 2007).

Synthesis and Structural Studies

The synthesis of such compounds is a critical area of research. Bao-an (2012) detailed the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminum metal as a catalyst under specific conditions, highlighting an efficient synthesis pathway (Bao-an, 2012). Mekheimer et al. (2005) explored the synthesis of thienoquinolines, which are structurally related to Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, demonstrating the versatility of these compounds in creating novel heterocyclic structures (Mekheimer et al., 2005).

Potential in Drug Discovery

Riadi et al. (2021) synthesized a new quinazolinone-based derivative, highlighting its potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests the potential of Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives in cancer research and drug development (Riadi et al., 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-chlorobenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by the addition of an ethyl ester group to the resulting product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "diethyl sulfate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine and ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in acetonitrile.", "Step 2: Add potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add diethyl sulfate to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS-Nummer |

1251562-07-8 |

Produktname |

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Molekularformel |

C19H16ClFN2O3 |

Molekulargewicht |

374.8 |

IUPAC-Name |

ethyl 4-[(4-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-9-13(21)7-8-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

InChI-Schlüssel |

UTIKDAOAWAXUSX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)